N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a combination of pyridine, piperidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the pyridin-3-ylsulfonyl group: This can be achieved by sulfonylation of pyridine using sulfonyl chloride under basic conditions.
Synthesis of the piperidin-4-ylmethyl intermediate: This involves the reaction of piperidine with a suitable alkylating agent to introduce the methyl group.
Coupling of the intermediates: The pyridin-3-ylsulfonyl group is then coupled with the piperidin-4-ylmethyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the furan-2-carboxamide moiety: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid under amide bond-forming conditions, typically using a dehydrating agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide: Similar structure but with a pyridin-2-ylsulfonyl group.
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of the furan ring, in particular, distinguishes it from similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(15-4-2-10-23-15)18-11-13-5-8-19(9-6-13)24(21,22)14-3-1-7-17-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHADQJGGMPAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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